molecular formula C9H11ClN2O3 B11790678 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11790678
M. Wt: 230.65 g/mol
InChI Key: XRLHCQGPLXHVKK-UHFFFAOYSA-N
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Description

4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-5-(methoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro group and a cyclopropylmethoxy group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-5-(cyclopropylmethoxy)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H11ClN2O3/c1-12-8(15-4-5-2-3-5)6(10)7(11-12)9(13)14/h5H,2-4H2,1H3,(H,13,14)

InChI Key

XRLHCQGPLXHVKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Cl)OCC2CC2

Origin of Product

United States

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